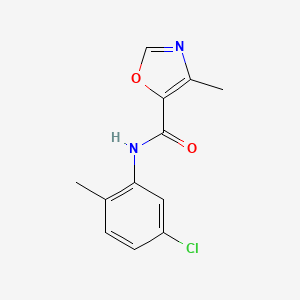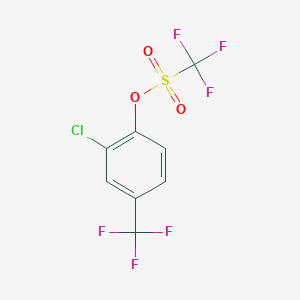
2-Chloro-6-methoxy-4-methylquinazoline
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-methylquinazoline is a chemical compound with the empirical formula C11H10ClNO . It has a molecular weight of 207.66 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 2-Chloro-6-methoxy-4-methylquinazoline is ClC1=NC2=C(C©=C1)C=C(OC)C=C2 . The InChI string is 1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-6-methoxy-4-methylquinazoline is a solid substance . Its molecular weight is 207.66 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Apoptosis Induction and Anticancer Activity : A study by Sirisoma et al. (2009) explored analogs of 4-anilinoquinazolines, including compounds derived from 2-Chloro-6-methoxy-4-methylquinazoline, for their apoptosis-inducing properties. One such compound showed potent apoptosis induction and high efficacy in breast and other cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibition : Wang et al. (2014) modified the structure of 2-Chloro-6-methoxy-4-methylquinazoline, leading to the discovery of new tubulin-polymerization inhibitors. These compounds demonstrated significant potency against tubulin assembly and substantial inhibition of colchicine binding (Wang et al., 2014).
Tumor-Vascular Disrupting Agents : Cui et al. (2017) found that certain analogs of 2-Chloro-6-methoxy-4-methylquinazoline were effective as tumor-vascular disrupting agents (tumor-VDAs), indicating potential in targeting established blood vessels in tumors (Cui et al., 2017).
Antimicrobial Applications
- Antibacterial and Antifungal Properties : Shaikh (2013) synthesized compounds derived from 2-Chloro-6-methoxyquinolin-3-yl, demonstrating antibacterial and antifungal activities. This indicates potential applications in addressing microbial infections (Shaikh, 2013).
Mechanistic and Chemical Studies
Mechanism of Action in Cancer Therapy : Sirisoma et al. (2008) discussed the discovery of a compound derived from 2-Chloro-6-methoxy-4-methylquinazoline as an apoptosis inducer, providing insights into its mechanism of action in cancer therapy (Sirisoma et al., 2008).
DNA Repair Inhibition : Griffin et al. (1998) investigated quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), contributing to understanding the therapeutic potential of these compounds in cancer treatment (Griffin et al., 1998).
Safety and Hazards
The compound is classified under GHS05 and GHS07, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Eigenschaften
IUPAC Name |
2-chloro-6-methoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOJKFEOSFMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-methylquinazoline | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


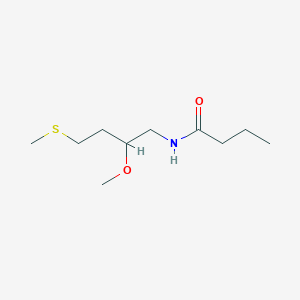
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)
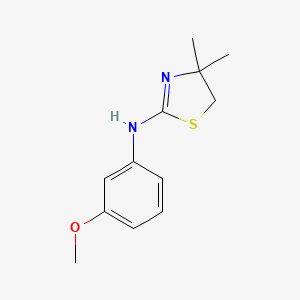

![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

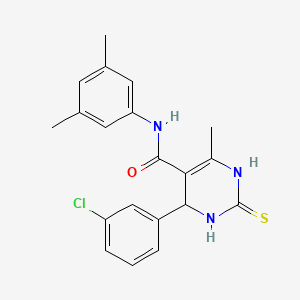
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2367660.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)
